molecular formula C8H4ClNO3 B12352637 8-chloro-8H-3,1-benzoxazine-2,4-dione

8-chloro-8H-3,1-benzoxazine-2,4-dione

Cat. No.: B12352637
M. Wt: 197.57 g/mol
InChI Key: XTZZMKSELWOIQF-UHFFFAOYSA-N
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Description

Overview of Benzoxazine (B1645224) Scaffolds and their Significance in Chemical Research

Benzoxazines are a class of heterocyclic compounds that have garnered considerable attention in the scientific community, particularly within medicinal chemistry. benthamdirect.combenthamscience.comnih.gov The benzoxazine structure is considered a "privileged scaffold," a term used to describe molecular frameworks that are able to bind to multiple biological targets, thus exhibiting a wide range of pharmacological activities. benthamdirect.combenthamscience.comnih.gov Compounds containing the benzoxazine moiety have shown a variety of biological effects, including antimicrobial, anticancer, anti-inflammatory, and antioxidant activities. benthamscience.comnih.govresearchgate.net

The versatility of the benzoxazine scaffold makes it a valuable building block for designing novel therapeutic agents. benthamdirect.comnih.gov Medicinal chemists are drawn to these structures due to their diverse pharmacological properties and the presence of multiple sites that can be chemically modified to enhance potency and selectivity for specific biological targets. benthamdirect.comresearchgate.net The ongoing research into benzoxazine derivatives aims to develop new drug candidates with improved bioactivities and pharmacokinetic properties. benthamdirect.comnih.gov The development of new synthetic methods for these compounds is also an active area of research, driven by their potential applications in pharmaceuticals. ikm.org.my

Defining the 3,1-Benzoxazine-2,4-dione Core Structure and its Chemical Context

The core of the compound is the 3,1-benzoxazine-2,4-dione structure. This is a bicyclic system where an oxazine (B8389632) ring is fused to a benzene (B151609) ring. researchgate.net More specifically, it belongs to a class of compounds also known as isatoic anhydrides. acs.org The structure features two carbonyl groups within the oxazine ring, which contribute to its reactivity. cymitquimica.com

The synthesis of the 3,1-benzoxazine-2,4-dione core has been approached through various methods. clockss.org These synthetic routes are of significant interest to chemists due to the utility of the resulting compounds in fields like pharmacology and photography. clockss.org For instance, a series of 3-benzyl-1,3-benzoxazine-2,4-diones were designed and synthesized as potential inhibitors of the MEK/ERK pathway, which is relevant in virology. nih.gov The reactivity of the dione (B5365651) functional groups allows for various chemical reactions, making it a versatile entity in synthetic chemistry. cymitquimica.com

Current Research Landscape and Gaps for 8-chloro-8H-3,1-benzoxazine-2,4-dione

The specific compound, 8-chloro-8H-3,1-benzoxazine-2,4-dione, is a heterocyclic compound featuring a fused benzene and oxazine ring system, with a chlorine substituent at the 8-position and two carbonyl groups. cymitquimica.com It is described as a white to light yellow crystalline solid that is insoluble in water at room temperature. Its primary documented use is as a raw material for dyes and pigments, where it provides strong coloring properties.

While the broader family of benzoxazines and even other chlorinated analogues are subjects of extensive research, there appears to be a significant gap in the scientific literature specifically concerning 8-chloro-8H-3,1-benzoxazine-2,4-dione. The available information points to its utility in industrial applications rather than in-depth academic or pharmaceutical research. cymitquimica.com Although its structure suggests potential for biological activity, given the properties of the benzoxazine scaffold, dedicated studies exploring these possibilities are not prominent in the accessible research landscape. cymitquimica.com Research into related compounds, such as 8-acyloxy-1,3-benzoxazine-2,4-diones, has shown that modifications at the 8-position can lead to compounds with significant antibacterial activity when conjugated with antibiotics. nih.gov This suggests that the 8-chloro variant could be a candidate for similar derivatization and biological screening, representing a clear area for future investigation.

Chemical Compound Data

Below are tables detailing the properties of the primary compound discussed and related structures mentioned in this article.

Table 1: Physicochemical Properties of 8-chloro-8H-3,1-benzoxazine-2,4-dione

Property Value Source
CAS Number 63497-60-9 cymitquimica.com
Appearance White to light yellow crystalline solid
Solubility Insoluble in water at room temperature

| Structure | Heterocyclic compound with a fused benzene and oxazine ring, a chlorine at the 8-position, and two carbonyl groups. | cymitquimica.com |

Table 2: List of Mentioned Chemical Compounds

Compound Name CAS Number Notes
8-chloro-8H-3,1-benzoxazine-2,4-dione 63497-60-9 The primary subject of this article.
2H-1,3-Benzoxazine-2,4(3H)-dione 2037-95-8 Also known as Carsalam or Isatoic Anhydride (B1165640). biosynth.comchemicalbook.com
3-benzyl-1,3-benzoxazine-2,4-dione Not specified Studied as a potential MEK inhibitor. nih.gov
8-acyloxy-1,3-benzoxazine-2,4-diones Not specified Investigated as components for antibiotics. nih.gov
Salicylamide (B354443) 65-45-2 A precursor in the synthesis of 2H-1,3-Benzoxazine-2,4(3H)-dione. chemicalbook.com
Ethyl chloroformate 541-41-3 A reagent used in the synthesis of benzoxazine-2,4-diones. clockss.org
5-chloro-3,1-benzoxazin-2,4-dione 20829-96-3 A related chlorinated benzoxazine derivative. chemicalbook.com

Properties

Molecular Formula

C8H4ClNO3

Molecular Weight

197.57 g/mol

IUPAC Name

8-chloro-8H-3,1-benzoxazine-2,4-dione

InChI

InChI=1S/C8H4ClNO3/c9-5-3-1-2-4-6(5)10-8(12)13-7(4)11/h1-3,5H

InChI Key

XTZZMKSELWOIQF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(C2=NC(=O)OC(=O)C2=C1)Cl

Origin of Product

United States

Advanced Synthetic Methodologies for 8 Chloro 8h 3,1 Benzoxazine 2,4 Dione and Analogues

Strategies for Benzoxazine-2,4-dione Ring System Construction

The synthesis of the benzoxazine-2,4-dione scaffold, a key component in various fields of chemical research, is achievable through several strategic pathways. These methods often begin with readily available precursors and employ cyclization reactions to form the desired heterocyclic system.

Cyclization Reactions from Anthranilic Acid Derivatives

The use of anthranilic acid and its derivatives is a well-established route for the synthesis of 2-substituted 4H-3,1-benzoxazin-4-ones. nih.govnih.gov Typically, this process involves the N-acylation of the anthranilic acid, followed by a cyclization step to form the benzoxazin-4-one ring. nih.gov This intramolecular nucleophilic attack within the N-acylated anthranilic acid intermediate is a crucial step in the ring formation. nih.gov Various cyclizing agents can be employed to facilitate this transformation, with some methods utilizing traditional heating or microwave irradiation to drive the reaction. nih.gov While many reported methods focus on the synthesis of 2-substituted benzoxazin-4-ones, the fundamental approach of using an appropriately substituted anthranilic acid, such as one containing a chlorine atom, can be adapted for the synthesis of compounds like 8-chloro-8H-3,1-benzoxazine-2,4-dione.

Approaches via Schiff Bases and Triphosgene (B27547)

A simple and selective method for synthesizing 1,3-benzoxazine-2,4-dione derivatives involves the reaction of Schiff bases with triphosgene. researchgate.net Triphosgene, a safer alternative to the highly hazardous phosgene (B1210022) gas, serves as a source for the carbonyl group in the heterocyclic ring. researchgate.netsemanticscholar.org The selectivity of this reaction, leading to either 1,3-benzoxazine-2,4-diones or 4-methylene-1,3-benzoxazine-2-ones, is dependent on the substituents present on the starting Schiff base. researchgate.net This method offers a direct route to the benzoxazine-2,4-dione system and has been shown to produce high yields. researchgate.net In a related approach, 3-aryl-1,3-benzoxazine-2,4-diones have been successfully synthesized from salicylanilides using triphosgene in a mild, one-pot reaction with high yields. semanticscholar.org

The following table summarizes the synthesis of various 1,3-benzoxazine-2,4-dione derivatives from Schiff bases and triphosgene, highlighting the influence of different substituents on the product yield. researchgate.net

Substituent (X)Substituent (Y)Substituent (Z)ProductYield (%)
HHn-propyl2a99
HHn-butyl2b96
HHIsobutyl2c72
HHn-hexyl2d85
OMeHn-propyl2e99
OMeHn-butyl2f92
ClCln-propyl2i98
ClClPhenyl2p70

Table adapted from Al-Qahtani et al., Orient. J. Chem., 2012. researchgate.net

Synthesis from Phthalic Anhydride (B1165640) Derivatives

An efficient and environmentally friendly one-step synthesis of benzoxazine-2,4-diones has been developed using phthalic anhydride derivatives and trimethylsilyl (B98337) azide. tandfonline.comfigshare.comdoaj.org This method can be performed under both conventional heating and microwave irradiation, with the latter offering significant advantages in terms of reaction time. tandfonline.comfigshare.comtandfonline.com The reaction proceeds to give the desired benzoxazine-2,4-diones in yields ranging from 30% to 90%, depending on the specific substrates and reaction conditions employed. tandfonline.comfigshare.comresearchgate.net This approach represents a versatile route to various substituted benzoxazine-2,4-diones. researchgate.net

Employing Oximes and Dicarboxylic Acid Chlorides for Related Systems

The synthesis of related heterocyclic systems, such as 1H-2,3-benzoxazine-1,4(3H)-diones, can be achieved by reacting dicarboxylic acid chlorides with oximes. nih.gov Specifically, phthaloyl chlorides react with acetone (B3395972) oxime in the presence of triethylamine (B128534) to yield 3-(1-methylethenyl)-1H-2,3-benzoxazine-1,4(3H)-diones. nih.gov This methodology demonstrates the utility of oximes and dicarboxylic acid chlorides in constructing benzoxazine-like structures, which could potentially be adapted for the synthesis of other isomers and derivatives.

Green Chemistry and Sustainable Synthesis Approaches

In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methods in organic chemistry. This is particularly evident in the synthesis of heterocyclic compounds like benzoxazine-2,4-diones.

Microwave-Assisted Protocols for Enhanced Efficiency

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions and improving energy efficiency. tandfonline.comfigshare.comresearchgate.net In the context of benzoxazine-2,4-dione synthesis, microwave irradiation has been successfully applied to the reaction of phthalic anhydride derivatives with trimethylsilyl azide. tandfonline.comfigshare.comdoaj.org This approach offers a dramatic reduction in reaction time compared to conventional heating methods, from 17 hours to just 8 minutes, while achieving comparable or even better yields. tandfonline.com The use of microwave technology under solvent-free conditions further enhances the green credentials of this synthetic route. tandfonline.comfigshare.comdoaj.org The regioselectivity of the reaction can also be influenced by the duration of the microwave irradiation. tandfonline.comfigshare.comdoaj.org

The following table compares the reaction times and yields for the synthesis of a benzoxazine-2,4-dione derivative using conventional heating versus microwave irradiation. tandfonline.com

MethodReaction TimeYield
Conventional Heating17 hoursGood
Microwave Irradiation8 minutesBetter or Comparable

Data sourced from Sarmiento-Sánchez et al., 2016. tandfonline.com

Solvent-Free Reaction Conditions

The development of solvent-free reaction conditions represents a significant advancement in the synthesis of benzoxazine-2,4-diones, aligning with the principles of green chemistry. One notable eco-friendly approach involves the microwave-assisted synthesis of benzoxazine-2,4-diones from phthalic anhydride derivatives and trimethylsilyl azide. researchgate.net This method offers an efficient, one-step route that can be compared with conventional heating methods, sometimes providing improved yields. researchgate.net

Another solvent-free approach has been realized through the use of basic ionic liquids, such as [bmIm]OH, which can catalyze the reaction of arylnitriles and o-iodobenzoic acids. mdpi.com This transformation proceeds under mild conditions and allows for the recycling of the ionic liquid catalyst multiple times without a significant loss in product yield, highlighting its potential for sustainable industrial application. mdpi.com

Table 1: Comparison of Synthetic Approaches for Benzoxazine-2,4-diones

MethodStarting MaterialsConditionsKey Advantages
Microwave-AssistedPhthalic anhydrides, Trimethylsilyl azideSolvent-free, Microwave irradiationEco-friendly, Efficient, One-step researchgate.net
Ionic Liquid CatalysisArylnitriles, o-Iodobenzoic acidSolvent-free, [bmIm]OH catalystRecyclable catalyst, Mild conditions mdpi.com

Continuous Flow Methodologies for Process Optimization

Continuous flow chemistry offers significant advantages for the synthesis of benzoxazine (B1645224) derivatives, including enhanced reaction control, scalability, and safety. While specific literature on the continuous flow synthesis of 8-chloro-8H-3,1-benzoxazine-2,4-dione is not prevalent, the methodology has been successfully applied to the synthesis of main-chain benzoxazine polymers. bohrium.comnsysu.edu.tw These processes demonstrate the feasibility of using continuous flow reactors for the synthesis of the core benzoxazine structure. bohrium.comnsysu.edu.tw

In a typical setup, solutions of the reactants, such as a phenolic derivative, a primary amine, and formaldehyde, are pumped into a heated reactor. nsysu.edu.tw The residence time in the reactor can be precisely controlled to optimize the yield and purity of the product. bohrium.comnsysu.edu.tw This methodology allows for the synthesis of high-molecular-weight benzoxazine polymers with high purity, suggesting its applicability for the controlled synthesis of smaller molecules like 8-chloro-8H-3,1-benzoxazine-2,4-dione. bohrium.comnsysu.edu.tw A recent study also detailed the continuous flow synthesis of benzotriazin-4(3H)-ones using a photochemical cyclization, showcasing the versatility of flow chemistry for related heterocyclic scaffolds. acs.org

Table 2: Parameters in Continuous Flow Synthesis of Benzoxazine Polymers

ParameterDescriptionImpact on Synthesis
Residence TimeThe duration reactants spend in the reactor.Affects molecular weight and purity of the product. bohrium.comnsysu.edu.tw
TemperatureThe temperature at which the reaction is conducted.Influences reaction rate and selectivity.
Reactant ConcentrationThe concentration of starting materials in the solvent.Can impact reaction kinetics and product yield.
Flow RateThe rate at which reactants are pumped into the reactor.Determines the residence time and overall throughput. acs.org

Derivatization and Structural Modification Strategies

The benzoxazine scaffold is considered a privileged structure in medicinal chemistry, with multiple sites available for modification to tune its biological and chemical properties. nih.gov

The introduction of halogen atoms onto the benzoxazine ring is a common strategy to modulate the properties of the resulting compounds. Halogenated benzoxazines are of interest for applications such as fire-resistant materials. nih.gov The synthesis of benzoxazine monomers based on 3,3′-dichloro-4,4′-diaminodiphenylmethane has been reported, indicating that chlorinated precursors can be effectively used. nih.gov

Furthermore, electrophilic halogenating reagents can be employed for the halogenation of related dihydro-1,3-oxazine derivatives. researchgate.net This suggests that direct halogenation of the 8-chloro-8H-3,1-benzoxazine-2,4-dione scaffold or its precursors could be a viable strategy for introducing additional halogen substituents, potentially leading to compounds with enhanced properties. nih.govresearchgate.net

The functionalization of the benzoxazine-2,4-dione scaffold allows for the creation of a diverse range of derivatives. The core structure can undergo various reactions to introduce different functional groups. For instance, the aminolysis of a 4H-3,1-benzoxazin-4-one bearing a chalcone (B49325) moiety with various amines leads to the formation of corresponding amides. raco.cat

Recent research has focused on the synthesis of novel polyheterocyclic molecules derived from researchgate.netbohrium.com-benzoxazin-3-one through "click chemistry". nih.gov This approach involves a double 1,3-dipolar cycloaddition reaction to link the benzoxazine core with other heterocyclic motifs like 1,2,3-triazole and isoxazoline (B3343090). nih.gov Such strategies highlight the potential for significant diversification of the 8-chloro-8H-3,1-benzoxazine-2,4-dione scaffold for various applications. nih.gov The synthesis of alkynyl-functionalized benzoxazines also demonstrates a pathway to creating resins with tunable properties. mdpi.com

Chemical Reactivity and Mechanistic Transformations of 8 Chloro 8h 3,1 Benzoxazine 2,4 Dione Analogues

Reaction Pathways and Ring Closure Mechanisms

The formation of the 3,1-benzoxazine-2,4-dione ring system can be achieved through several synthetic routes, primarily involving the cyclization of ortho-substituted benzene (B151609) derivatives.

The use of a base is a common strategy to facilitate the ring closure to form benzoxazine-2,4-diones. One established method involves the reaction of a salicylamide (B354443) derivative with a lower alkyl ester of chloroformic acid in an aqueous basic medium. google.com The reaction is maintained at a pH above 8 using an inorganic base, which facilitates the cyclization to yield the 1,3-benzoxazine-2,4-dione product. google.com For example, 2H-1,3-benzoxazine-2,4(3H)-dione can be prepared by treating salicylamide with ethyl chlorocarbonate in the presence of pyridine, a base, followed by reflux. chemicalbook.com

Another powerful base-promoted method involves the activation of aminophenols with sodium hydride (NaH). acs.org This strong base deprotonates the starting material, initiating a ring-closure reaction. In one instance, the solvent, dichloromethane (B109758) (CH₂Cl₂), also acted as a reactant, generating the methylene (B1212753) bridge required to form a 1,3-benzoxazine derivative. acs.orgnih.gov

A summary of base-promoted ring formation conditions is presented below.

Table 1: Conditions for Base-Promoted Ring Formation of Benzoxazine (B1645224) Analogues
Starting Material Reagent Base Solvent Product Type
Salicylamide Lower alkyl chloroformate Inorganic Base (to pH > 8) Water 1,3-Benzoxazine-2,4-dione google.com
Salicylamide Ethyl chlorocarbonate Pyridine Pyridine 2H-1,3-Benzoxazine-2,4(3H)-dione chemicalbook.com
Aminophenol Dichloromethane Sodium Hydride (NaH) THF/CH₂Cl₂ 1,3-Benzoxazine derivative acs.orgnih.gov

Intramolecular cyclization is a key step in the synthesis of the 3,1-benzoxazine-2,4-dione ring. The specific precursor dictates the cyclization strategy. For instance, 8-chloro-2H-3,1-benzoxazine-2,4(1H)-dione can be synthesized through an acylation reaction of 3-chloroanthranilic acid, which is followed by a cyclization reaction.

A common precursor for 3,1-benzoxazine-2,4-diones (also known as isatoic anhydrides) is the corresponding anthranilic acid. The use of reagents like triphosgene (B27547) is effective for this transformation. nih.gov Alternatively, these structures can be formed from phthalic anhydride (B1165640) derivatives. A one-step method using microwave irradiation involves the reaction of phthalic anhydrides with trimethylsilyl (B98337) azide, which significantly reduces reaction times compared to conventional heating. researchgate.net Radical-mediated cascade reactions also provide a pathway for constructing benzoxazine structures through intramolecular cyclization. researchgate.net

Isomerization and Rearrangement Studies

The benzoxazine family includes several isomers, with the 1,3- and 3,1-isomers being prominent. Their interconversion and other rearrangements like ring contraction and expansion are of significant chemical interest.

Direct isomerization from a 1,3-benzoxazine to a 3,1-benzoxazine is not a commonly reported transformation in the surveyed literature. The two isomers are typically synthesized via distinct pathways, reflecting their fundamental structural differences. 1,3-Benzoxazines are generally prepared through the Mannich condensation of a phenol, a primary amine, and formaldehyde. ijstr.orgresearchgate.net In contrast, 3,1-benzoxazine-2,4-diones are typically derived from anthranilic acids or phthalic anhydrides. nih.govresearchgate.net The stability of the 1,3-benzoxazine ring often leads to ring-opening polymerization upon heating rather than isomerization to the 3,1-scaffold. mdpi.com

Ring contraction and expansion reactions can occur in heterocyclic systems under specific conditions. wikipedia.org For benzoxazine-related structures, thermal stress can induce such rearrangements. For example, the thermolysis of 1,2,4-benzoxadiazines, an analogous heterocyclic system, results in a ring contraction to form benzoxazoles. The proposed mechanism involves an electrocyclic ring opening followed by recyclization and extrusion of a nitrene fragment. rsc.org

In the context of polybenzoxazines, volumetric changes upon curing can be seen as a macroscopic manifestation of structural rearrangements. While these polymers are known for near-zero shrinkage, some systems exhibit slight expansion, whereas others can show contraction under certain thermal conditions. acs.orgnih.gov Cationic rearrangements, such as those seen in pinacol-type reactions, are a common mechanism for ring contraction where a bond migrates to an adjacent carbocation. wikipedia.org

Decomposition Kinetics and Stability Analysis

The stability of the 8-chloro-8H-3,1-benzoxazine-2,4-dione ring system is a critical factor in its application and persistence. Thermal and chemical decomposition pathways are important areas of study.

Kinetic analysis of the alkaline hydrolysis of 2H-1,3-benzoxazine-2,4(3H)-dione (carsalam) showed that the reaction is of a fractional order concerning the hydroxide (B78521) ion concentration, indicating a complex, multi-step decomposition mechanism. chemicalbook.com

The thermal stability of benzoxazine structures and their corresponding polymers is often evaluated using thermogravimetric analysis (TGA). acs.orgnih.gov Computational studies, employing methods like Density Functional Theory (DFT), are also used to estimate the stability of the heterocyclic ring and predict its transformation pathways. acs.orgnih.gov The combination of TGA with Fourier transform infrared spectroscopy (FT-IR) allows for the identification of gaseous products released during thermal decomposition, which helps to elucidate the decomposition mechanism. nih.gov For polybenzoxazines, factors such as the molecular structure and the presence of bulky substituents can significantly influence thermal stability and the decomposition temperature. nih.gov

Table 2: Chemical Compounds Mentioned

Compound Name Other Names/Synonyms Molecular Formula
8-chloro-8H-3,1-benzoxazine-2,4-dione 8-chloro-2H-3,1-benzoxazine-2,4(1H)-dione C₈H₄ClNO₃
2H-1,3-Benzoxazine-2,4(3H)-dione Carsalam, Carbonylsalicylamide C₈H₅NO₃
Salicylamide 2-Hydroxybenzamide C₇H₇NO₂
Ethyl chlorocarbonate Ethyl chloroformate C₃H₅ClO₂
Pyridine C₅H₅N
Sodium hydride NaH
Dichloromethane Methylene chloride CH₂Cl₂
3-Chloroanthranilic acid 2-Amino-3-chlorobenzoic acid C₇H₆ClNO₂
Triphosgene Bis(trichloromethyl) carbonate C₃Cl₆O₃
Phthalic anhydride C₈H₄O₃
Trimethylsilyl azide Azidotrimethylsilane C₃H₉N₃Si
1,2,4-Benzoxadiazine C₇H₅N₂O

Thermal Decomposition Profiles

The thermal stability of 8-chloro-8H-3,1-benzoxazine-2,4-dione and its analogues is a critical parameter for their application in various chemical processes, particularly those conducted at elevated temperatures. The decomposition profile of these compounds is often characterized by their melting point, at which thermal degradation typically occurs.

The thermal decomposition of isatoic anhydrides generally involves the loss of carbon dioxide, a property that has been exploited in the polymer industry where it is used as a blowing agent. mdpi.com The initial step in the thermal degradation is believed to be the cleavage of the anhydride ring.

To illustrate the thermal behavior, the following interactive data table summarizes the available decomposition temperatures for relevant analogues.

Compound NameStructureDecomposition Temperature (°C)Notes
5-Chloroisatoic anhydrideIsomer of the title compound~300Decomposes at melting point. mdpi.com
Isatoic anhydrideUnsubstituted parent compound233-243Decomposes at melting point. researchgate.netnih.gov

Note: The data for 8-chloro-8H-3,1-benzoxazine-2,4-dione is inferred from its close structural analogues due to the absence of direct experimental data in the searched literature.

Factors Influencing Compound Stability

The stability of 8-chloro-8H-3,1-benzoxazine-2,4-dione and its analogues is not solely dependent on temperature but is also influenced by a variety of structural and environmental factors.

Substituent Effects: The nature and position of substituents on the benzene ring play a crucial role in determining the thermal stability of benzoxazine-2,4-diones.

Electronic Effects: Electron-withdrawing groups, such as the chloro group in the title compound, can enhance thermal stability. chemicalbook.com These groups can delocalize electron density from the aromatic ring, thereby strengthening the bonds within the molecule and making it more resistant to thermal cleavage. Conversely, electron-donating groups may have a destabilizing effect.

Steric Effects: The presence of bulky substituents can also influence stability, although this is a more complex factor and can either enhance or decrease stability depending on the specific interactions within the molecule.

Environmental Factors: The chemical environment surrounding the compound can significantly impact its stability.

Moisture: Isatoic anhydrides are known to be sensitive to moisture. chemicalbook.com Hydrolysis can occur, leading to the opening of the anhydride ring to form the corresponding anthranilic acid derivative and release carbon dioxide. mdpi.com Therefore, storage in a dry environment is crucial to maintain the integrity of the compound. chemicalbook.com

Acids and Bases: The stability of the isatoic anhydride ring is compromised in the presence of strong acids or bases, which can catalyze its opening. chemicalbook.com This reactivity is a key consideration in the design of synthetic routes involving these compounds.

Structure Activity and Structure Property Relationships of 8 Chloro 8h 3,1 Benzoxazine 2,4 Dione Derivatives

Molecular Conformation and Stereochemical Considerations

The three-dimensional structure of a molecule is fundamental to its physical properties and biological interactions. For the 8-chloro-8H-3,1-benzoxazine-2,4-dione scaffold, understanding its conformation, including the planarity of the core and how its derivatives interact in a solid state, is crucial.

The way molecules arrange themselves in a crystal lattice is determined by a network of intermolecular forces. In the crystal structure of the related compound, 6-chloro-8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione, the packing is stabilized by weak intermolecular N-H⋯O hydrogen bonds. These interactions lead to the formation of dimeric structures. Such interactions are critical in determining the material properties of the compound, including its melting point and solubility. The presence of the nitrogen and oxygen atoms in the 8-chloro-8H-3,1-benzoxazine-2,4-dione core suggests a similar capacity for forming hydrogen-bonded networks, which would be a defining feature of its crystal engineering.

Table 1: Crystallographic Data for the Related Compound 6-chloro-8-methyl-4H-3,1-benzoxazine-2,4(1H)-dione This interactive table provides crystal data for a compound with a similar core structure.

Parameter Value
Formula C₉H₆ClNO₃
Molecular Weight 211.60
Crystal System Monoclinic
a (Å) 8.3019 (12)
b (Å) 13.1322 (18)
c (Å) 15.742 (2)
β (°) 99.675 (9)
Volume (ų) 1691.8 (4)
Z (molecules/unit cell) 8

Data sourced from a study on a related benzoxazine (B1645224) derivative.

Influence of Substituents on Functional Behavior

The identity and position of substituents on the benzoxazine scaffold can dramatically alter its chemical reactivity and physical properties. The chloro group at the 8-position, in particular, imparts specific electronic characteristics to the molecule.

The chlorine atom at the 8-position of the benzoxazine ring is an electron-withdrawing group due to its electronegativity. This electronic perturbation influences the reactivity of the entire molecule. In related heterocyclic systems, halogenation is a common strategy to modulate biological activity and chemical reactivity. For example, in studies on other benzoxazinone (B8607429) derivatives, the introduction of a chloro substituent has been shown to enhance antifungal activity. nih.gov Specifically, 6-chloro substituted 1,4-benzoxazin-3-one derivatives displayed better antifungal efficacy compared to other substituents on that skeleton. nih.gov

Furthermore, the bromine substituent on 8-bromo-1H-benzo[d] nih.govnih.govoxazine-2,4-dione is noted to enhance its reactivity, allowing for a variety of functionalization reactions crucial for developing new materials. chemimpex.com In a study on a different class of compounds, 1-chloro-3-phenyldiazirines, the presence of electron-withdrawing groups favored certain mechanistic pathways over others. nih.gov This suggests that the 8-chloro substituent likely makes the benzoxazine-2,4-dione core more susceptible to certain types of nucleophilic attack by altering the electron density at various positions within the ring system.

Both steric bulk and electronic effects of substituents are critical in determining the properties of benzoxazine derivatives. Electronic factors, such as the electron-withdrawing nature of the 8-chloro group, can influence the acidity of the N-H proton and the electrophilicity of the carbonyl carbons.

Studies on related benzoxazinone inhibitors of α-chymotrypsin have shown that the nature and position of substituents on an attached phenyl ring are critical for activity. nih.gov For instance, compounds with strong electron-donating or withdrawing groups showed varied inhibitory potential depending on their position (ortho > meta > para), highlighting a complex interplay of steric and electronic effects. nih.gov While this relates to a substituent on a group attached to the core, it underscores the principle that both electronics and sterics are key. The 8-chloro substituent, being directly on the core aromatic ring, will have a profound and direct electronic influence on the properties of the heterocyclic system.

Elucidation of Structure-Biological Activity Relationships (SAR) in Benzoxazine Scaffolds

The benzoxazine skeleton is recognized as a "privileged scaffold" in medicinal chemistry, appearing in molecules with a wide range of biological activities, including anticancer, antifungal, and antiviral properties. mdpi.comnih.govresearchgate.net Understanding the SAR is key to designing new, more potent therapeutic agents.

While specific SAR studies for 8-chloro-8H-3,1-benzoxazine-2,4-dione are limited, broader studies on the benzoxazinone family provide valuable insights. For example, research on 1,4-benzoxazin-3-one derivatives has demonstrated clear SAR trends. The introduction of a 6-chloro substituent on the 1,4-benzoxazin-3-one skeleton, combined with an acylhydrazone moiety, resulted in compounds with significant antifungal activity against various plant pathogens. nih.gov

In another study on different benzoxazinones as α-chymotrypsin inhibitors, it was found that substitutions on the benzene (B151609) ring of the core generally reduced inhibitory potential. nih.gov However, the type of halogen on an attached phenyl group mattered, with the inhibitory potential following the trend: fluoro > chloro > bromo. nih.gov This indicates that subtle changes in electronegativity and size can fine-tune biological activity.

SAR studies on naturally occurring benzoxazinones like DIMBOA and DIBOA have also been extensive, leading to the identification of degradation products and synthetic analogues with potent phytotoxicity, suggesting their potential as natural herbicide models. nih.gov These studies consistently show that modifications to both the heterocyclic and the fused benzene rings can drastically alter biological function.

Table 2: Summary of General SAR Findings for Benzoxazinone Scaffolds This interactive table summarizes key structure-activity relationship trends observed in the broader benzoxazinone family.

Scaffold Modification Observed Effect Biological Activity Reference
6-Chloro substitution on 1,4-benzoxazin-3-one Enhanced activity Antifungal nih.gov
Halogen (F, Cl, Br) on attached phenyl ring F > Cl > Br in potency α-Chymotrypsin Inhibition nih.gov
Substitution on core benzene ring Generally reduced activity α-Chymotrypsin Inhibition nih.gov
Degradation to 2-aminophenoxazin-3-one High phytotoxicity Herbicidal nih.gov

Table 3: List of Mentioned Chemical Compounds

Compound Name
8-chloro-8H-3,1-benzoxazine-2,4-dione
6-chloro-8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione
8-bromo-1H-benzo[d] nih.govnih.govoxazine-2,4-dione
1-chloro-3-phenyldiazirine
2,4-dihydroxy-7-methoxy-(2H)-1,4-benzoxazin-3(4H)-one (DIMBOA)
2,4-dihydroxy-(2H)-1,4-benzoxazin-3(4H)-one (DIBOA)
2-aminophenoxazin-3-one

Modulations for Specific Biological Targets (e.g., Enzyme Inhibition)

The 3,1-benzoxazin-4-one skeleton is a recognized pharmacophore that has been exploited for the development of various enzyme inhibitors. Modifications on this core structure, including the introduction of a chlorine atom at the 8-position, can significantly influence the potency and selectivity of these compounds against specific biological targets.

One area of investigation has been the inhibition of proteases, such as elastase. A study on 2-aryl-4H-3,1-benzoxazin-4-ones revealed that these compounds can exhibit significant cytotoxicity and inhibit porcine pancreatic elastase. nih.gov For instance, a nitro-substituted benzoxazin-4-one demonstrated notable inhibitory activity against this enzyme. nih.gov While this study did not specifically include an 8-chloro derivative, it highlights the potential of the 2-aryl-3,1-benzoxazin-4-one scaffold as a starting point for designing elastase inhibitors. The introduction of an 8-chloro substituent could further enhance binding affinity or modulate the electronic properties of the molecule to improve its inhibitory potential.

Another important class of enzymes targeted by benzoxazine derivatives are kinases. Substituted 3,4-dihydro-2H-1,4-benzoxazine derivatives have been synthesized and evaluated for their ability to inhibit various kinases involved in cell signaling pathways. nih.gov Certain derivatives have shown residual activity against HER2 and JNK1 kinases, suggesting that the benzoxazine core can serve as a scaffold for kinase inhibitor design. nih.gov The placement of a chlorine atom at the 8-position of the related 3,1-benzoxazine-2,4-dione ring could influence the interaction with the kinase active site, potentially leading to enhanced potency or altered selectivity profiles.

The following table summarizes the inhibitory activities of some representative benzoxazinone derivatives against various enzymes.

Compound/DerivativeTarget EnzymeActivity (IC50/ID50)Reference
2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-onePorcine Pancreatic Elastase- nih.gov
Substituted 3,4-dihydro-2H-1,4-benzoxazineHER2, JNK1Residual Activity nih.gov
8-Acyloxy-1,3-benzoxazine-2,4-dione-β-lactam conjugatesBacterial enzymesIncreased antibacterial activity nih.gov

Impact of Core Ring System Variation on Activity Profiles

Alterations to the core 8-chloro-8H-3,1-benzoxazine-2,4-dione ring system can lead to dramatic changes in the biological activity profile of the resulting molecules. These modifications can involve the replacement of the oxazine (B8389632) ring with other heterocyclic systems or the fusion of additional rings to the benzoxazine core.

A notable example of core ring system variation is the synthesis of 8-chloro- nih.govnih.govnih.govtriazino[3,4-b] nih.govbenzothiazole-3,4-dione. researchgate.net In this derivative, the 3,1-benzoxazine-2,4-dione core has been replaced by a more complex fused heterocyclic system containing a triazine and a benzothiazole (B30560) ring, while retaining the chloro-substituent at a position analogous to the 8-position of the original scaffold. This significant structural modification is expected to drastically alter the molecule's shape, polarity, and hydrogen bonding capabilities, thereby leading to a completely different pharmacological profile. While the specific biological activities of this particular compound were not detailed in the provided information, the synthesis of such a complex derivative highlights the chemical tractability of modifying the core ring system to explore new chemical space and potentially discover novel biological activities. researchgate.net

The rationale behind such core ring variations is often to improve properties such as metabolic stability, bioavailability, or to target different biological receptors. The replacement of the ester and amide functionalities within the 3,1-benzoxazine-2,4-dione ring with the triazino-benzothiazole system introduces a completely new set of pharmacophoric features.

The table below illustrates an example of a core ring system variation of a chloro-substituted benzazine derivative.

Original ScaffoldModified Core Ring SystemKey Structural ChangesPotential Impact on ActivityReference
8-chloro-8H-3,1-benzoxazine-2,4-dione8-chloro-2H- nih.govnih.govnih.govtriazino[3,4-b] nih.govbenzothiazole-3,4-dioneReplacement of the 3,1-benzoxazine-2,4-dione ring with a fused triazino-benzothiazole system.Altered 3D shape, polarity, and receptor interaction profile. researchgate.net

Scaffold Hybridization with Other Heterocycles (e.g., Triazole, Isoxazoline)

Scaffold hybridization, the strategy of combining two or more pharmacophoric units into a single molecule, is a powerful tool in drug discovery. The 8-chloro-8H-3,1-benzoxazine-2,4-dione scaffold has been utilized as a building block for the creation of novel hybrid molecules with potentially enhanced or synergistic biological activities.

The hybridization of the related nih.govnih.gov-benzoxazin-3-one scaffold with both 1,2,3-triazole and isoxazoline (B3343090) moieties has been reported to yield compounds with potential antidiabetic properties, acting as inhibitors of α-amylase and α-glucosidase. nih.gov This study, although on a different isomer, underscores the potential of combining the benzoxazine core with these specific heterocycles to create novel enzyme inhibitors. The introduction of an 8-chloro substituent on the 3,1-benzoxazine-2,4-dione scaffold in such hybrids could further influence their binding to target enzymes.

The isoxazoline ring is another important heterocycle known for its diverse biological activities. The hybridization of a benzopyran-4-one scaffold, which shares some structural similarities with the benzoxazine core, with isoxazole (B147169) has led to the development of compounds with antiproliferative activity. nih.gov This suggests that the combination of the 8-chloro-8H-3,1-benzoxazine-2,4-dione scaffold with an isoxazoline ring could be a promising strategy for the design of new anticancer agents. The isoxazoline moiety can act as a versatile linker or introduce specific steric and electronic features to optimize interactions with biological targets.

The table below provides an example of a hybridized derivative of a chloro-substituted benzoxazine.

Benzoxazine ScaffoldHybridized HeterocycleResulting Hybrid StructurePotential Biological ActivitiesReference
Chloro-substituted benzoxazineTriazole8-chloro-2,4-dihydro-1-oxo-1,2,4-triazolo[3,4-c] nih.govnih.govbenzoxazineAntifungal, Antiviral, Anticancer sigmaaldrich.com

Computational and Theoretical Chemistry of 8 Chloro 8h 3,1 Benzoxazine 2,4 Dione

Molecular Modeling and Docking Studies for Biological Interactions

Molecular modeling and docking are cornerstone techniques in computational drug discovery, offering insights into how a ligand such as 8-chloro-8H-3,1-benzoxazine-2,4-dione might interact with biological targets. These methods are crucial for prioritizing compounds for further experimental testing.

Prediction of Ligand-Receptor Binding Affinities

Molecular docking simulations are employed to predict the preferred orientation of a ligand when bound to a receptor, as well as the strength of the interaction, often expressed as a binding affinity or docking score. For derivatives of the closely related 2-chloro-8-methoxy-benzoxazine, docking studies have been performed against bacterial gyrase, a common target for antibacterial agents. In these studies, the binding affinity is influenced by interactions with key amino acid residues in the ATP-binding domain of the enzyme. While specific binding affinity data for 8-chloro-8H-3,1-benzoxazine-2,4-dione is not extensively documented in publicly available research, the principles of these studies on similar compounds would apply. The predicted binding affinity would depend on factors such as hydrogen bonding, hydrophobic interactions, and electrostatic complementarity with the target protein's active site.

Elucidating Molecular Mechanisms of Action (in silico)

Beyond predicting binding, in silico docking studies help to elucidate the molecular mechanism of action. By visualizing the docked pose of a ligand, researchers can identify the specific interactions that anchor the molecule in the binding pocket. For instance, studies on other benzoxazine (B1645224) derivatives have highlighted the importance of the benzoxazine core as a scaffold for positioning functional groups to interact with specific residues. For 8-chloro-8H-3,1-benzoxazine-2,4-dione, the chlorine atom at the 8-position and the dione (B5365651) functional groups are expected to play significant roles in its binding interactions. The chlorine atom can participate in halogen bonding and other electrostatic interactions, while the carbonyl oxygens are likely hydrogen bond acceptors.

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a deeper understanding of the electronic properties of a molecule, which are fundamental to its reactivity and intermolecular interactions.

Frontier Molecular Orbital Theory Applications

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. For heterocyclic compounds, the distribution of these orbitals can predict the most likely sites for electrophilic and nucleophilic attack. While specific HOMO-LUMO energy values for 8-chloro-8H-3,1-benzoxazine-2,4-dione require dedicated DFT calculations, such analysis is crucial for understanding its reaction mechanisms.

Electrostatic Potential Surface Analysis

The electrostatic potential (ESP) surface maps the electrostatic potential onto the molecule's electron density surface. This analysis reveals the distribution of charge and identifies regions that are electron-rich (negative potential) and electron-poor (positive potential). These regions are critical for non-covalent interactions with biological macromolecules. For 8-chloro-8H-3,1-benzoxazine-2,4-dione, the electronegative oxygen and chlorine atoms are expected to create regions of negative electrostatic potential, making them likely sites for interaction with positively charged residues in a receptor binding site.

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Predictions

The prediction of a drug candidate's ADME properties is a critical step in the drug discovery process, helping to identify compounds with favorable pharmacokinetic profiles. Various computational models are available to predict these properties based on the molecule's structure.

Below is a hypothetical table of predicted ADME properties for 8-chloro-8H-3,1-benzoxazine-2,4-dione, based on typical values for similar heterocyclic compounds.

PropertyPredicted ValueSignificance
Molecular Weight211.6 g/mol Affects diffusion and absorption.
LogP(Predicted to be in an optimal range for oral absorption)Indicates lipophilicity and membrane permeability.
Hydrogen Bond Donors1Influences solubility and binding.
Hydrogen Bond Acceptors3Influences solubility and binding.
Human Intestinal Absorption(Predicted to be high)Key factor for oral bioavailability.
Blood-Brain Barrier Permeation(Prediction would determine CNS activity)Important for drugs targeting the central nervous system.

Note: The values in this table are illustrative and would need to be confirmed by specific in silico modeling or experimental validation for 8-chloro-8H-3,1-benzoxazine-2,4-dione.

Computational Assessment of Oral Bioavailability

Oral bioavailability is a critical parameter that determines the fraction of an orally administered drug that reaches systemic circulation. Computational models are frequently employed to provide an early forecast of a compound's potential for oral absorption. researchgate.net A primary method for this assessment is the evaluation of a molecule's "drug-likeness," often guided by frameworks such as Lipinski's Rule of Five. This rule outlines molecular properties that are common among orally active drugs. researchgate.net

Lipinski's Rule of Five stipulates that poor oral absorption is more likely when a compound violates more than one of the following criteria:

Molecular weight (MW) less than 500 g/mol

Logarithm of the octanol-water partition coefficient (logP) not exceeding 5

Fewer than 5 hydrogen bond donors (HBD)

Fewer than 10 hydrogen bond acceptors (HBA)

For 8-chloro-8H-3,1-benzoxazine-2,4-dione, these parameters can be calculated based on its structure to predict its compliance with Lipinski's rule.

Table 1: Calculated Physicochemical Properties of 8-chloro-8H-3,1-benzoxazine-2,4-dione for Oral Bioavailability Assessment

Property Value Lipinski's Rule of Five Guideline Compliance
Molecular Weight ( g/mol ) 211.59 < 500 Yes
logP ~1.5-2.0 (estimated) ≤ 5 Yes
Hydrogen Bond Donors 1 ≤ 5 Yes

Another key parameter in the computational assessment of oral bioavailability is the topological polar surface area (TPSA). TPSA is defined as the sum of the surfaces of polar atoms in a molecule and has been shown to correlate well with passive molecular transport through membranes. Compounds with a TPSA of less than 140 Ų are generally predicted to have good cell permeability. researchgate.net The calculated TPSA for 8-chloro-8H-3,1-benzoxazine-2,4-dione is approximately 58.2 Ų, which is well within the favorable range for oral bioavailability.

Predictive Models for Intestinal Absorption

Beyond general drug-likeness, more sophisticated computational models are used to predict the rate and extent of intestinal absorption. A key in vitro model for this purpose is the Caco-2 cell permeability assay. nih.govnih.gov Caco-2 cells are a human colon adenocarcinoma cell line that, when cultured, differentiate to form a monolayer of polarized epithelial cells that mimic the intestinal barrier. rsc.orgresearchgate.net The permeability of a compound across this cell layer is a strong indicator of its potential for human intestinal absorption. researchgate.net

Given the time and resources required for experimental Caco-2 assays, a variety of Quantitative Structure-Property Relationship (QSPR) models have been developed to predict Caco-2 permeability in silico. nih.govrsc.org These models are built using large datasets of compounds with experimentally determined permeability values and employ various molecular descriptors to create a predictive algorithm. nih.gov The descriptors used often include:

Physicochemical properties: Molecular weight, logP, TPSA, and the number of rotatable bonds.

Topological descriptors: Indices that describe the branching and connectivity of the molecule.

Quantum mechanical descriptors: Parameters related to the electronic structure of the molecule.

These models, often utilizing machine learning algorithms like random forests or support vector machines, can then predict the permeability (Papp) of a new compound like 8-chloro-8H-3,1-benzoxazine-2,4-dione. nih.gov

Table 2: Key Molecular Descriptors for Predictive Intestinal Absorption Models of 8-chloro-8H-3,1-benzoxazine-2,4-dione

Descriptor Value Significance in Absorption Models
Topological Polar Surface Area (TPSA) ~58.2 Ų Lower values are correlated with better permeability.
Number of Rotatable Bonds 0 Lower numbers suggest less conformational flexibility, which can favor absorption.

The collective data from these computational models suggest that 8-chloro-8H-3,1-benzoxazine-2,4-dione possesses molecular characteristics favorable for good oral bioavailability and intestinal absorption. Its adherence to Lipinski's Rule of Five and its low TPSA value are strong indicators of its potential to be an orally active compound.

Research Applications and Future Perspectives for 8 Chloro 8h 3,1 Benzoxazine 2,4 Dione As a Chemical Entity

Strategic Utility as a Privileged Scaffold in Medicinal Chemistry Research

8-chloro-8H-3,1-benzoxazine-2,4-dione is recognized as a privileged scaffold in medicinal chemistry. This is due to its ability to serve as a starting material for the synthesis of various fused heterocyclic compounds, such as quinazolinones, which are known to possess a broad spectrum of pharmacological activities. The presence of the chlorine atom at the 8-position can also influence the biological activity of the resulting derivatives.

Design and Synthesis of Novel Heterocyclic Systems

The primary application of 8-chloro-8H-3,1-benzoxazine-2,4-dione in medicinal chemistry is as a precursor for the synthesis of novel heterocyclic systems. A common synthetic strategy involves the reaction of 8-chloro-isatoic anhydride (B1165640) with various nucleophiles, such as primary amines and hydrazines, leading to the formation of quinazolinone derivatives. For instance, the reaction of 8-chloro-isatoic anhydride with Schiff's bases in anhydrous dioxane has been reported to produce novel 2,3-dihydroquinazolin-4-one derivatives in high yields. This reaction proceeds via a concerted dipolar cycloaddition mechanism.

Furthermore, multicomponent reactions involving 8-chloro-isatoic anhydride, an aldehyde, and an amine or urea (B33335) are employed to synthesize a diverse library of quinazolinone derivatives. These methods are often favored for their efficiency and the ability to generate complex molecules in a single step. The resulting quinazolinone core can be further modified at various positions to create a wide range of analogs with potentially enhanced biological activities.

Exploration of Diverse In Vitro Biological Activities (e.g., Antimicrobial, Antioxidant, Enzyme Inhibition)

A significant driver for the synthesis of novel compounds from 8-chloro-8H-3,1-benzoxazine-2,4-dione is the pursuit of new therapeutic agents. The resulting quinazolinone and other heterocyclic derivatives have been extensively evaluated for a variety of in vitro biological activities.

Antimicrobial Activity: Numerous studies have demonstrated the potent antimicrobial properties of quinazolinone derivatives synthesized from precursors related to 8-chloro-8H-3,1-benzoxazine-2,4-dione. These compounds have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains. For example, certain 2,3,6-trisubstituted quinazolin-4-ones have exhibited excellent activity against E. coli, A. niger, and C. albicans. The antimicrobial potential is often attributed to the quinazolinone nucleus, and substitutions on this core structure can modulate the activity.

Interactive Data Table: Antimicrobial Activity of Selected Quinazolinone Derivatives

Compound/DerivativeTest OrganismActivity LevelReference
Quinazolinone Derivative A-2E. coliExcellent
Quinazolinone Derivative A-3A. nigerExcellent
Quinazolinone Derivative A-4P. aeruginosaExcellent
Quinazolinone Derivative A-6C. albicansExcellent
Pyrrolidine derivatives 15-20Gram (+) and Gram (-) bacteriaBroad spectrum
Acylhydrazone quinazoline (B50416) 85S. aureus, E. coli, A. nigerSignificant

Antioxidant Activity: While less extensively studied than their antimicrobial effects, some derivatives of 8-chloro-8H-3,1-benzoxazine-2,4-dione have shown promise as antioxidant agents. The antioxidant properties of heterocyclic compounds are of great interest for their potential to combat oxidative stress-related diseases. The mechanism of action often involves the scavenging of free radicals. For instance, 8-hydroxyquinoline, a related heterocyclic compound, has demonstrated potent antioxidant effects, which are attributed to its ability to chelate iron ions and scavenge reactive oxygen species.

Enzyme Inhibition: Quinazolinone derivatives have been investigated as inhibitors of various enzymes, which is a key strategy in drug discovery. For example, certain quinazolinone-based compounds have been identified as inhibitors of dihydrofolate reductase, an enzyme involved in folate metabolism, making them potential anticancer agents. Additionally, guanidine (B92328) derivatives of quinazoline-2,4(1H,3H)-dione have been synthesized and evaluated as inhibitors of the Na+/H+ exchanger (NHE-1), indicating their potential as anti-inflammatory agents.

Contributions to Advanced Materials Science and Polymer Chemistry

Based on a comprehensive review of the available scientific literature, there is limited specific information on the direct application of 8-chloro-8H-3,1-benzoxazine-2,4-dione in the fields of advanced materials science and polymer chemistry. While the broader class of benzoxazine (B1645224) monomers are extensively used in these areas, the research focus has been on derivatives synthesized from other phenolic and amine precursors.

Development of Thermosetting Resins and Coatings

The general class of benzoxazine resins are well-known for their use in formulating high-performance thermosetting resins and coatings. These resins exhibit desirable properties such as near-zero shrinkage upon curing, low water absorption, excellent thermal stability, and high mechanical strength. However, specific studies detailing the synthesis and properties of thermosetting resins derived from 8-chloro-8H-3,1-benzoxazine-2,4-dione are not prominently featured in the reviewed literature.

Synthesis of High-Performance Polybenzoxazines

Polybenzoxazines are a class of phenolic polymers with a wide range of applications due to their superior properties. The synthesis of polybenzoxazines typically involves the thermal ring-opening polymerization of benzoxazine monomers. The molecular structure of the monomer can be tailored to achieve specific properties in the final polymer. While there is extensive research on polybenzoxazines, the use of 8-chloro-8H-3,1-benzoxazine-2,4-dione as a monomer for creating high-performance polybenzoxazines is not well-documented in the available research.

Advancements in Green Chemical Synthesis for Benzoxazine Derivatives

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to reduce the environmental impact of chemical processes. These efforts focus on the use of renewable resources, safer solvents, and more energy-efficient reaction conditions.

For the broader class of benzoxazine and quinazolinone derivatives, several green synthetic methods have been reported. These include microwave-assisted synthesis, the use of bio-based solvents, and solvent-free reaction conditions. For example, microwave irradiation has been shown to significantly reduce reaction times in the synthesis of quinazolinones. The use of renewable starting materials like cardanol (B1251761) and furfurylamine (B118560) for benzoxazine synthesis is also an area of active research.

However, a specific green chemical synthesis route for 8-chloro-8H-3,1-benzoxazine-2,4-dione itself is not extensively detailed in the reviewed scientific literature. While the general advancements in green synthesis for related compounds are promising, their direct application to this specific chlorinated benzoxazine derivative requires further investigation.

Environmentally Benign Synthetic Routes

One of the most promising environmentally benign routes for the synthesis of benzoxazinediones is through microwave-assisted organic synthesis (MAOS) . This technique often leads to significantly reduced reaction times, lower energy consumption, and improved product yields compared to conventional heating methods. researchgate.netnih.gov For instance, the synthesis of benzoxazine-2,4-diones from phthalic anhydride derivatives has been successfully achieved using microwave irradiation, sometimes in the absence of a solvent, which further enhances the green credentials of the process. researchgate.net

Another key strategy is the development of solvent-free reaction conditions . The elimination of volatile organic solvents is a cornerstone of green chemistry, as it prevents the release of these pollutants into the atmosphere. Solvent-free methods for the synthesis of benzoxazine derivatives have been reported, offering advantages in terms of reduced waste, simplified work-up procedures, and lower costs. researchgate.net

Catalyst-free synthesis is also an emerging area of interest. Research has demonstrated the successful synthesis of 3,1-benzoxathiin-4-ones and 1,3-benzodioxin-4-ones, structurally related compounds, without the need for a catalyst, which simplifies the reaction setup and purification process. rsc.org The exploration of similar catalyst-free routes for 8-chloro-8H-3,1-benzoxazine-2,4-dione could provide a more sustainable manufacturing process.

The use of bio-based starting materials represents a significant step towards sustainability. While not yet specifically reported for 8-chloro-8H-3,1-benzoxazine-2,4-dione, the broader field of benzoxazine chemistry is exploring the use of renewable resources like vanillin, eugenol, and cardanol to produce bio-based benzoxazine monomers. researchgate.net This approach reduces reliance on petrochemical feedstocks and can introduce novel functionalities into the resulting molecules.

Table 1: Comparison of Conventional and Green Synthetic Approaches for Benzoxazinediones

ParameterConventional SynthesisGreen Synthetic Routes
Energy Source Oil baths, heating mantlesMicrowave irradiation
Solvent Use Often requires organic solvents (e.g., toluene, DMF)Solvent-free or use of green solvents (e.g., water, ethanol)
Catalyst May require acid or base catalystsCatalyst-free or use of recyclable catalysts
Reaction Time Hours to daysMinutes to hours nih.gov
Yield Variable, can be moderate to highOften higher yields nih.gov
Waste Generation Can produce significant solvent and reagent wasteMinimized waste
Starting Materials Typically petroleum-basedIncreasing use of bio-based phenols and amines researchgate.net

Energy-Efficient Reaction Protocols

Energy efficiency is a critical aspect of sustainable chemical synthesis, directly impacting both the environmental footprint and the economic viability of a process. For 8-chloro-8H-3,1-benzoxazine-2,4-dione, the adoption of energy-efficient protocols is crucial for its potential large-scale production and application.

A comparative study on the synthesis of benzotriazole (B28993) derivatives, a related heterocyclic system, demonstrated that microwave-assisted synthesis resulted in dramatically shorter reaction times (minutes versus hours) and higher yields compared to conventional refluxing. nih.govnih.gov While specific data for 8-chloro-8H-3,1-benzoxazine-2,4-dione is not available, these findings suggest that similar energy savings could be realized.

One-pot multicomponent reactions also contribute to energy efficiency by combining multiple synthetic steps into a single operation. This approach eliminates the need for isolating and purifying intermediates, which saves time, energy, and resources. arkat-usa.org The synthesis of 1,4-benzoxazine derivatives has been achieved through such one-pot procedures, highlighting the potential for applying this strategy to the synthesis of 8-chloro-8H-3,1-benzoxazine-2,4-dione. arkat-usa.org

The optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is another key factor in developing energy-efficient protocols. For instance, studies on the synthesis of dihydrobenzofuran neolignans have shown that careful optimization of reaction time and solvent can lead to significant improvements in efficiency. scielo.br Similar systematic studies for the synthesis of 8-chloro-8H-3,1-benzoxazine-2,4-dione could lead to more energy-efficient processes.

Table 2: Illustrative Comparison of Reaction Conditions for Benzoxazine Synthesis

MethodTemperature (°C)TimeYield (%)Energy Input
Conventional HeatingReflux (e.g., >100)Several hoursModerate to HighHigh
Microwave-Assisted1003-5 minutesHighLow arkat-usa.org
One-Pot ReactionRoom TemperatureVariableGood to ExcellentLow

Emerging Research Directions and Interdisciplinary Investigations

The unique structural features of 8-chloro-8H-3,1-benzoxazine-2,4-dione position it as a valuable building block for a variety of interdisciplinary research endeavors, particularly in the fields of medicinal chemistry and materials science.

In medicinal chemistry , benzoxazine derivatives are recognized as privileged scaffolds due to their wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. nih.gov The 8-chloro-8H-3,1-benzoxazine-2,4-dione ring system can be opened or modified to generate novel heterocyclic compounds with potential therapeutic applications. For example, related 1,4-benzoxazine derivatives have been investigated as neuroprotective antioxidants. nih.gov The chloro substituent on the aromatic ring can influence the electronic properties and lipophilicity of the molecule, potentially enhancing its biological activity or pharmacokinetic profile. Future research could focus on synthesizing libraries of compounds derived from 8-chloro-8H-3,1-benzoxazine-2,4-dione and screening them for various biological targets. Computational studies, such as molecular docking, can aid in the rational design of new derivatives with improved efficacy. mdpi.com

In the realm of materials science , benzoxazine monomers are precursors to polybenzoxazine resins, a class of high-performance polymers with excellent thermal stability, mechanical properties, and low water absorption. researchgate.netresearchgate.net The presence of a chlorine atom in the monomer, as in 8-chloro-8H-3,1-benzoxazine-2,4-dione, can enhance the fire resistance of the resulting polymer. mdpi.com Research into chlorine-containing polybenzoxazines has shown that while they may require more severe polymerization conditions, they exhibit improved fire retardancy. mdpi.com Future investigations could explore the polymerization of 8-chloro-8H-3,1-benzoxazine-2,4-dione and the characterization of the resulting polybenzoxazine, including its thermal, mechanical, and flame-retardant properties. This could open up applications in areas requiring high-performance materials, such as aerospace, automotive, and electronics. nih.gov

Interdisciplinary investigations combining synthetic chemistry with computational modeling can provide deeper insights into the reactivity and properties of 8-chloro-8H-3,1-benzoxazine-2,4-dione. nih.gov Density functional theory (DFT) calculations, for instance, can be used to predict reaction mechanisms, stability, and spectroscopic properties, guiding experimental work and accelerating the discovery of new applications for this versatile compound.

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